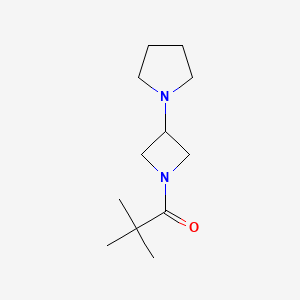![molecular formula C12H21N3O3 B2483630 Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate CAS No. 2307777-24-6](/img/structure/B2483630.png)
Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate
Overview
Description
Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate is a fascinating organic compound that belongs to the pyrido[3,4-b]pyrazine family This compound features a tert-butyl ester group attached to a highly structured and stereochemically rich bicyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate typically involves the following steps:
Formation of the pyrido[3,4-b]pyrazine core: : This can be achieved through a multi-step process starting from simple precursors such as pyridine and hydrazine. The key reactions include cyclization and functional group manipulations to assemble the desired bicyclic structure.
Introduction of the tert-butyl ester group: : This is often done via esterification, using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or an esterifying agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods would typically aim for high yield and purity through optimized reaction conditions. This may involve:
Large-scale cyclization: : Utilizing automated reactors with precise temperature and pressure control.
Esterification processes: : Employing continuous flow methods to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: : Transforming its functional groups under the action of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing the keto group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where tert-butyl can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Alkyl halides, aryl halides under basic or acidic conditions.
Major Products Formed from These Reactions
Oxidation: : Conversion of the ketone to carboxylic acids or other oxidized derivatives.
Reduction: : Formation of alcohols from the ketone group.
Substitution: : Generation of various esters depending on the substituent introduced.
Scientific Research Applications
Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate has significant applications across multiple scientific domains:
Chemistry
Synthesis Intermediate: : Serves as a crucial intermediate in the synthesis of complex organic molecules.
Reagent in Organic Transformations: : Used in developing new synthetic methodologies.
Biology
Biological Activity Studies: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Drug Development: : Explored as a scaffold for designing new pharmaceutical agents, particularly in anti-inflammatory and anticancer research.
Industry
Polymer Chemistry: : Utilized in the development of novel polymers with specific properties.
Material Science: : Employed in the synthesis of advanced materials for various applications.
Mechanism of Action
Molecular Targets and Pathways Involved
The exact mechanism of action of Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate depends on its application:
In Enzyme Inhibition: : It may act by binding to the active site of specific enzymes, thereby preventing substrate access and subsequent enzymatic reactions.
In Receptor Binding: : It could interact with cell surface receptors, modulating signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
When comparing Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate to similar compounds, several unique features stand out:
Unique Steric Configuration: : Its (4aR,8aS) stereochemistry offers unique binding properties not found in other isomers.
Functional Group Versatility: : The compound's functional groups allow for diverse chemical modifications, making it a versatile tool in synthetic chemistry.
List of Similar Compounds
Tert-butyl 3-oxo-3,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate
Methyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate
Ethyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate
Properties
IUPAC Name |
tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-7-10(16)14-8-6-13-5-4-9(8)15/h8-9,13H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYRWTGDWRQYRC-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2C1CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)N[C@H]2[C@@H]1CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307777-24-6 | |
| Record name | rac-tert-butyl (4aR,8aS)-3-oxo-decahydropyrido[3,4-b]pyrazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483547.png)
![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483548.png)

![2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2483554.png)


![5-[Methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid](/img/structure/B2483558.png)


![4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2483562.png)
methanone](/img/structure/B2483563.png)

![ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate](/img/structure/B2483566.png)

